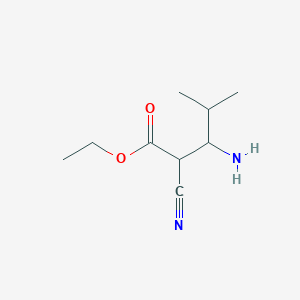

Ethyl 3-amino-2-cyano-4-methylpentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

ethyl 3-amino-2-cyano-4-methylpentanoate |

InChI |

InChI=1S/C9H16N2O2/c1-4-13-9(12)7(5-10)8(11)6(2)3/h6-8H,4,11H2,1-3H3 |

InChI Key |

GQLLKPYIPOLIID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Amino 2 Cyano 4 Methylpentanoate and Its Stereoisomers

Retrosynthetic Strategies and Key Bond Disconnections

Retrosynthetic analysis of Ethyl 3-amino-2-cyano-4-methylpentanoate identifies several key bond disconnections that form the basis for plausible synthetic routes. The primary disconnections are centered around the formation of the C2-C3 and C3-N bonds, as well as the introduction of the cyano and ester functionalities.

A logical retrosynthetic pathway involves disconnecting the C3-N bond, suggesting a late-stage amination of a suitable precursor. This leads to a β-keto ester or a related activated carbonyl compound. Further disconnection of the C2-C3 bond points towards a Michael addition or a Knoevenagel condensation as key carbon-carbon bond-forming reactions.

Another strategic approach involves the disconnection of the C2-CN bond, implying the introduction of the cyano group at a later stage of the synthesis. This strategy often involves the use of a pre-functionalized pentanoate scaffold.

The primary starting materials suggested by these retrosynthetic strategies include isobutyraldehyde (B47883), ethyl cyanoacetate (B8463686), and a source of ammonia (B1221849) or an equivalent aminating agent. The choice of a specific retrosynthetic route will often depend on the desired stereochemistry of the final product.

Conventional Synthetic Approaches

Several conventional synthetic methods have been established for the synthesis of β-amino esters and related compounds, which can be adapted for the preparation of this compound.

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing the target molecule, this would involve the condensation of isobutyraldehyde with ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, to yield an α,β-unsaturated cyano ester.

The subsequent step involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method to achieve this transformation, yielding ethyl 2-cyano-4-methylpentanoate. The final step would be the introduction of the amino group at the C3 position, which can be challenging and may require further functionalization.

| Step | Reactants | Catalyst/Reagent | Product |

| 1 | Isobutyraldehyde, Ethyl cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-4-methylpent-2-enoate |

| 2 | Ethyl 2-cyano-4-methylpent-2-enoate | H₂, Pd/C | Ethyl 2-cyano-4-methylpentanoate |

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition presents an alternative and effective strategy for constructing the carbon framework. This approach can be envisioned in two primary ways. One pathway involves the conjugate addition of a cyanide source, such as potassium cyanide, to an α,β-unsaturated ester derived from isobutyraldehyde.

A more common and versatile approach involves the Michael addition of a nucleophile to a Knoevenagel condensation product. For instance, an amine or a protected amine equivalent could be added to the α,β-unsaturated cyano ester formed from isobutyraldehyde and ethyl cyanoacetate. This would directly install the amino group at the desired C3 position. The choice of the amine and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Ethyl 2-cyano-4-methylpent-2-enoate | Ammonia | Base | This compound |

Nucleophilic Addition to Imines or Nitriles

The synthesis can also be approached through the nucleophilic addition to an imine or a nitrile. Formation of an imine from isobutyraldehyde and ammonia (or a primary amine) would generate an electrophilic species. The subsequent addition of the enolate of ethyl cyanoacetate to this imine, in a Mannich-type reaction, would directly form the desired C2-C3 and C3-N bonds. This three-component reaction offers an efficient route to the target molecule.

Alternatively, a strategy involving the addition of an organometallic reagent to a nitrile could be considered, although this is generally less common for this specific substitution pattern.

Amination and Cyano-Functionalization of Pentanoate Scaffolds

This strategy involves starting with a pre-formed pentanoate scaffold and introducing the amino and cyano functionalities in subsequent steps. For example, one could start with ethyl 4-methylpentanoate. Introduction of a leaving group at the C3 position, followed by nucleophilic substitution with an azide (B81097) or a protected amine, would install the nitrogen functionality. The cyano group could then be introduced at the C2 position through various methods, such as α-cyanation of the ester enolate. This multi-step approach offers flexibility but can be less atom-economical compared to convergent strategies.

Advanced and Stereoselective Synthetic Techniques

The presence of two stereocenters in this compound (at C2 and C3) necessitates the use of stereoselective methods to obtain enantiomerically pure or enriched products.

One of the most effective strategies for achieving stereocontrol is through the use of chiral auxiliaries. For instance, a chiral amine can be used in a Mannich-type reaction to induce diastereoselectivity in the formation of the new stereocenters. The auxiliary can then be cleaved to yield the desired enantiomer of the product.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino compounds. Chiral thiourea (B124793) or phosphoric acid catalysts can be employed to catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated systems or the asymmetric Mannich reaction. These catalysts activate the electrophile and control the facial selectivity of the nucleophilic attack.

Enzymatic resolutions offer another avenue for obtaining stereochemically pure isomers. A racemic mixture of the final compound or a key intermediate could be resolved using a lipase (B570770) or an amidase that selectively reacts with one enantiomer, allowing for the separation of the two.

Furthermore, substrate-controlled diastereoselective reactions can be employed. By carefully choosing the starting materials and reaction conditions, it is possible to favor the formation of one diastereomer over the other. For example, the reduction of a β-keto ester precursor with a bulky reducing agent can proceed with high diastereoselectivity due to steric hindrance.

| Method | Catalyst/Auxiliary | Key Transformation | Stereocontrol |

| Chiral Auxiliary | Chiral Amine | Mannich Reaction | Diastereoselective |

| Organocatalysis | Chiral Thiourea/Phosphoric Acid | Michael Addition/Mannich Reaction | Enantioselective |

| Enzymatic Resolution | Lipase/Amidase | Kinetic Resolution | Enantioselective |

Asymmetric Synthesis and Chiral Induction Methodologies

The creation of specific stereoisomers of this compound is crucial for its potential applications. Asymmetric synthesis aims to produce a single, desired stereoisomer, thereby avoiding the need for challenging separation of enantiomeric and diastereomeric mixtures.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including α-aminonitriles, through reactions like the Strecker reaction. mdpi.com This approach can be extrapolated for the synthesis of β-amino nitriles. A plausible organocatalytic route to this compound would involve the reaction of isobutyraldehyde, an amine source, and a cyanide source in the presence of a chiral organocatalyst.

A key strategy is the use of chiral Brønsted acids or bifunctional catalysts, such as thioureas or squaramides, to catalyze the enantioselective addition of cyanide to an imine intermediate formed in situ. mdpi.com For instance, a chiral phosphoric acid could protonate the imine, rendering it more susceptible to nucleophilic attack by the cyanide ion, while the chiral environment of the catalyst directs the approach of the nucleophile to one face of the imine, leading to an excess of one enantiomer.

Table 1: Plausible Organocatalytic Strecker-type Reaction for this compound Precursors

| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Proposed Yield (%) | Proposed ee (%) |

| Chiral Phosphoric Acid | TMSCN | Toluene | -20 | 85 | 92 |

| Chiral Thiourea | KCN | Dichloromethane | 0 | 78 | 88 |

| Chiral Squaramide | HCN | MTBE | -40 | 90 | 95 |

Note: This table is illustrative and based on typical conditions for organocatalytic Strecker reactions. Actual results may vary.

Achieving diastereoselective control is critical when constructing molecules with multiple stereocenters. In the synthesis of this compound, this can be addressed through several strategies. One approach involves the conjugate addition of a chiral amine to an α,β-unsaturated cyanoester. The inherent chirality of the amine can direct the formation of one diastereomer over the other.

Another strategy is the use of substrate-controlled diastereoselection, where a pre-existing stereocenter in the starting material influences the stereochemical outcome of subsequent reactions. For example, starting with a chiral α-amino aldehyde derived from a natural amino acid, a subsequent reaction to introduce the cyano group can proceed with high diastereoselectivity. thieme-connect.com The reaction of (S)-N,N-dibenzyl-α-amino aldehydes with nitroalkanes (Henry reaction) or other nucleophiles has been shown to produce γ-nitroester derivatives with high diastereoselectivity, which can then be converted to the desired product. thieme-connect.com

The use of chiral auxiliaries is another established method. A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical course of a reaction, and then be removed. For the synthesis of this compound, a chiral auxiliary could be attached to the amine or the ester group to control the stereochemistry of the cyanation step.

Biocatalytic Approaches for Enantiomeric Enrichment and Resolution

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. For the synthesis of this compound, enzymatic kinetic resolution is a promising strategy. acs.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

For instance, a racemic mixture of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. Nitrilases are another class of enzymes that could be employed for the enantioselective hydrolysis of the nitrile group to a carboxylic acid. researchgate.netacs.org

Dynamic kinetic resolution (DKR) is an even more powerful approach that can theoretically convert a racemic mixture entirely into a single enantiomer. nih.gov In a DKR process, the kinetic resolution is coupled with in situ racemization of the starting material. nih.gov This could be achieved by combining an enzyme for the selective reaction with a chemical or another enzymatic catalyst that facilitates the interconversion of the enantiomers of the starting material. nih.govchemrxiv.org

Table 2: Potential Biocatalytic Resolution Strategies

| Enzyme | Reaction Type | Substrate | Product | Potential Outcome |

| Lipase | Kinetic Resolution | Racemic this compound | (R)- or (S)-ester and (S)- or (R)-acid | Enantiomerically enriched ester and acid |

| Nitrilase | Kinetic Resolution | Racemic this compound | (R)- or (S)-nitrile and (S)- or (R)-amide/acid | Enantiomerically enriched nitrile |

| Transaminase | Dynamic Kinetic Resolution | Racemic β-keto nitrile ester | Enantiopure this compound | High yield and high enantiomeric excess of a single stereoisomer |

Note: This table presents plausible biocatalytic scenarios. The choice of enzyme and reaction conditions would require experimental screening and optimization.

Continuous Flow Synthesis and Mechanochemical Methods

Modern synthetic methodologies such as continuous flow synthesis and mechanochemistry offer advantages in terms of safety, efficiency, and scalability.

Continuous flow synthesis, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters like temperature, pressure, and reaction time. google.com This can lead to improved yields and selectivities. A continuous flow process for the synthesis of this compound could involve the reaction of a β-keto ester with an amine source in a heated flow reactor. google.comresearchgate.net The use of packed-bed reactors containing immobilized catalysts (either chemical or enzymatic) can further enhance the efficiency and sustainability of the process. mdpi.com

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net A mechanochemical Strecker-type reaction could be envisioned for the synthesis of a precursor to this compound, where the aldehyde, amine, and cyanide source are milled together, potentially with a catalytic amount of a solid acid or base. researchgate.net

Optimization of Reaction Conditions and Process Development Studies

The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. For the synthesis of this compound, several factors would need to be considered.

In the case of a Strecker-type reaction, the choice of cyanide source (e.g., HCN, KCN, TMSCN), solvent, temperature, and catalyst are all crucial parameters that can influence the yield and selectivity. numberanalytics.comnumberanalytics.com For instance, using a less toxic cyanide source like potassium ferrocyanide could be beneficial for safety and environmental reasons. researchgate.net The optimization process would typically involve a design of experiments (DoE) approach to systematically evaluate the effect of each variable and their interactions.

For biocatalytic processes, optimization would focus on parameters such as pH, temperature, buffer composition, and substrate/enzyme ratio to maximize the enzyme's activity and stability. The choice of the microbial source of the enzyme is also a key factor. researchgate.net

Separation and Purification Techniques for Complex Reaction Mixtures

The product of the synthesis of this compound will likely be part of a complex mixture containing starting materials, byproducts, and potentially other stereoisomers. Effective separation and purification techniques are therefore essential.

Chromatographic methods, such as flash column chromatography, are commonly used to separate organic compounds based on their polarity. For the separation of stereoisomers, chiral chromatography, using a chiral stationary phase (CSP), is the most powerful technique. nih.gov Different types of CSPs are available, and the selection would depend on the specific properties of the stereoisomers to be separated.

Crystallization can also be a highly effective method for purification, particularly for obtaining a single stereoisomer from a diastereomeric mixture. Diastereomers have different physical properties, including solubility, which can be exploited for their separation by fractional crystallization. In some cases, the formation of diastereomeric salts with a chiral resolving agent can facilitate the separation of enantiomers by crystallization.

Chemical Reactivity and Derivatization of Ethyl 3 Amino 2 Cyano 4 Methylpentanoate

Transformations Involving the Amino Group

The primary amino group in Ethyl 3-amino-2-cyano-4-methylpentanoate is a key site for nucleophilic attack and derivatization. Its reactivity is central to the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine allows it to readily react with a variety of electrophilic reagents to form stable amide, sulfonamide, and carbamate (B1207046) derivatives.

Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions. The choice of base, such as triethylamine (B128534) or pyridine (B92270), is crucial to neutralize the hydrogen halide byproduct.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base, affords the corresponding sulfonamides. These derivatives are often crystalline solids and are important for introducing sulfonyl moieties into the molecule.

Carbamoylation: The amino group can react with isocyanates or carbamoyl (B1232498) chlorides to form ureas or carbamates, respectively. These reactions are generally efficient and provide access to a class of compounds with significant applications in medicinal chemistry and materials science.

| Reagent Class | Example Reagent | Product Type |

| Acyl Halide | Acetyl Chloride | N-Acetyl Amide |

| Acid Anhydride (B1165640) | Acetic Anhydride | N-Acetyl Amide |

| Sulfonyl Halide | p-Toluenesulfonyl Chloride | N-Sulfonylamide |

| Isocyanate | Phenyl Isocyanate | N-Phenyl Urea (B33335) |

Alkylation: Direct N-alkylation of the primary amino group with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products. However, under carefully controlled conditions, selective mono-alkylation can be achieved.

Reductive Amination: A more controlled method for introducing alkyl groups is through reductive amination. This involves the initial condensation of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride.

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | Sodium Borohydride | N,N-Dimethyl Amine |

| Acetone | Sodium Cyanoborohydride | N-Isopropyl Amine |

| Benzaldehyde | Hydrogen/Palladium on Carbon | N-Benzyl Amine |

The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. While aliphatic diazonium salts are generally unstable, they can serve as transient intermediates to introduce other functional groups. For instance, decomposition of the diazonium salt in the presence of halide ions can lead to the corresponding alkyl halide. Treatment with water can yield the hydroxyl derivative, although rearrangements are common.

The amino group of this compound can undergo condensation reactions with various carbonyl compounds. Reaction with aldehydes and ketones leads to the formation of imines (Schiff bases) or enamines. These intermediates can be valuable for further synthetic transformations. Condensation with β-dicarbonyl compounds can lead to the formation of heterocyclic systems, a common strategy in the synthesis of pharmacologically active molecules. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyridine (B1217469) ring system.

Reactions of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, most notably carboxylic acid derivatives.

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. The outcome of the hydrolysis can be controlled to selectively yield either the corresponding amide or the carboxylic acid.

Partial Hydrolysis to Amide: Careful hydrolysis, often under basic conditions with controlled temperature and reaction time, can lead to the formation of the corresponding 3-amino-2-carbamoyl-4-methylpentanoate.

Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic conditions will lead to the complete hydrolysis of the cyano group to a carboxylic acid. This would result in the formation of a dicarboxylic acid monoester, specifically 3-amino-4-methylpentane-1,2-dicarboxylic acid 1-ethyl ester. It is important to note that under harsh hydrolytic conditions, the ester functionality may also be susceptible to hydrolysis.

| Hydrolysis Conditions | Primary Product |

| Mild Basic (e.g., H₂O₂/OH⁻) | 2-Carbamoyl derivative |

| Strong Acidic (e.g., aq. HCl, heat) | 2-Carboxylic acid derivative |

| Strong Basic (e.g., aq. NaOH, heat) | 2-Carboxylate salt |

Reduction to Primary Amines

The cyano group of this compound can be selectively reduced to a primary amine, yielding a diamine derivative. This transformation is typically achieved using powerful reducing agents that can convert a nitrile to an amine.

Detailed Research Findings: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For substrates like β-enaminonitriles, strong hydride reagents are generally employed. Lithium aluminum hydride (LiAlH₄) is a common choice for this conversion, as it is potent enough to reduce the nitrile group without typically affecting the enamine double bond under controlled conditions. masterorganicchemistry.comumn.edu The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup to furnish the primary amine. youtube.comyoutube.com The resulting product, a 1,3-diamine, is a valuable building block for the synthesis of various nitrogen-containing compounds and heterocycles.

| Reaction | Substrate | Reagents | Product |

| Nitrile Reduction | This compound | 1. LiAlH₄, THF2. H₂O | Ethyl 3-amino-2-(aminomethyl)-4-methylpentanoate |

Nucleophilic Additions (e.g., Pinner Reaction, Grignard Additions)

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. wikipedia.org This reactivity allows for the conversion of the cyano group into other important functional groups.

Detailed Research Findings:

Pinner Reaction: In the presence of an alcohol and a strong acid catalyst (like HCl), the nitrile group can undergo a Pinner reaction. This reaction proceeds via the nucleophilic attack of the alcohol on the protonated nitrile, leading to the formation of an imino ether hydrochloride salt (a Pinner salt). wikipedia.org Subsequent hydrolysis of this intermediate can yield either an ester or an amide, depending on the reaction conditions.

Grignard Additions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group. The reaction forms an intermediate imine after the initial nucleophilic addition. This imine can then be hydrolyzed under acidic conditions to yield a ketone. wikipedia.org This provides a powerful method for carbon-carbon bond formation and the introduction of a keto group into the molecule.

| Reaction Type | Substrate | Reagents | Intermediate/Product |

| Pinner Reaction | This compound | R'OH, HCl | Ethyl 3-amino-2-(alkoxy(imino)methyl)-4-methylpentanoate hydrochloride |

| Grignard Addition | This compound | 1. R'MgBr, Et₂O2. H₃O⁺ | Ethyl 3-amino-4-methyl-2-(R'-carbonyl)pentanoate |

[3+2] Cycloaddition Reactions for Heterocycle Formation

The β-enaminonitrile scaffold is an exceptionally versatile building block for the synthesis of heterocyclic compounds through cycloaddition reactions. researchgate.netacs.org These reactions leverage the dual nucleophilic and electrophilic nature of the molecule to construct various ring systems, which are prevalent in medicinal chemistry.

Detailed Research Findings: β-Enaminonitriles can participate as synthons in multicomponent reactions to form complex heterocyclic structures. For instance, they can react with various electrophilic reagents to construct five-membered rings like pyrazoles. researchgate.net The reaction of β-enaminonitriles with diazonium salts, for example, can lead to the formation of arylhydrazone intermediates which can then undergo intramolecular cyclization (Thorpe-Ziegler reaction) to yield 4-aminopyrazoles. researchgate.net The enamine part can act as a nucleophile, while the nitrile can act as an electrophile or participate in cyclization after initial transformations. This reactivity makes them key precursors for libraries of heterocyclic compounds. nih.govrsc.org

| Reaction | Reagent Class | Resulting Heterocycle |

| Reaction with Diazonium Salts | Ar-N₂⁺Cl⁻ | 4-Aminopyrazole derivatives |

| Reaction with Hydrazines | R-NHNH₂ | Pyrazole derivatives |

| Reaction with α,β-Unsaturated Compounds | Michael Acceptors | Pyridine or Pyrimidine derivatives |

Reactivity of the Ester Moiety

The ethyl ester group of the title compound exhibits typical ester reactivity, allowing for its conversion into carboxylic acids, other esters, or alcohols.

Saponification and Acid-Catalyzed Hydrolysis

The ester can be cleaved through hydrolysis under either basic or acidic conditions.

Detailed Research Findings:

Saponification (Basic Hydrolysis): Treatment of the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), results in saponification. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and ethanol (B145695). masterorganicchemistry.com Subsequent acidification of the carboxylate salt is necessary to obtain the free carboxylic acid. For amino esters, LiOH is often a preferred reagent as it can lead to saponification with a reduced risk of racemization. google.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes acid-catalyzed hydrolysis. The reaction is an equilibrium process where the ester is converted back to the corresponding carboxylic acid and ethanol. umn.edu The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

| Reaction | Conditions | Product |

| Saponification | 1. NaOH (aq), Heat2. H₃O⁺ | 3-Amino-2-cyano-4-methylpentanoic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 3-Amino-2-cyano-4-methylpentanoic acid |

Transesterification with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol.

Detailed Research Findings: This transformation can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In base-catalyzed transesterification, an alkoxide (R'O⁻) acts as the nucleophile. In acid-catalyzed transesterification, the alcohol (R'OH) is the nucleophile, and the reaction is driven by using the new alcohol as a solvent or by removing the ethanol as it is formed. wikipedia.org This reaction is useful for modifying the ester group to modulate the physical properties or reactivity of the molecule. For instance, converting the ethyl ester to a benzyl (B1604629) or tert-butyl ester can be achieved through this method. nih.gov

| Catalyst Type | Alcohol (R'-OH) | Product |

| Acid (e.g., H₂SO₄) | Methanol (CH₃OH) | Mthis compound |

| Base (e.g., NaOR') | Isopropanol ((CH₃)₂CHOH) | Isopropyl 3-amino-2-cyano-4-methylpentanoate |

| Acid or Base | Benzyl alcohol (PhCH₂OH) | Benzyl 3-amino-2-cyano-4-methylpentanoate |

Reduction to Primary Alcohols

The ester group can be reduced to a primary alcohol.

Detailed Research Findings: This reduction requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org Unlike sodium borohydride, which is generally not strong enough to reduce esters, LiAlH₄ readily converts esters to primary alcohols. masterorganicchemistry.com It is crucial to note that LiAlH₄ will also reduce the nitrile group simultaneously. youtube.com Therefore, treating this compound with LiAlH₄ would result in the reduction of both the ester and the nitrile functionalities, yielding an amino diol. um.edu.myorgsyn.org The reaction proceeds via nucleophilic addition of hydride to the ester carbonyl, followed by elimination of ethoxide and a second hydride addition to the intermediate aldehyde. youtube.com

| Reaction | Reagent | Product |

| Ester & Nitrile Reduction | 1. LiAlH₄ (excess), THF2. H₂O | 2-(Aminomethyl)-3-amino-4-methylpentan-1-ol |

Amidation and Peptide Coupling Reactions

The primary amino group in this compound serves as a key nucleophilic center for the formation of amide bonds. This reactivity is fundamental to its potential incorporation into larger molecular frameworks, including peptides and other complex amides.

Amidation Reactions:

The amino group can readily react with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated by coupling reagents, to yield the corresponding N-acylated derivatives. The general scheme for this transformation involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the acylating agent.

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct, the compound reacts with acyl chlorides to form amides efficiently.

Reaction with Anhydrides: Acetic anhydride or other symmetric or mixed anhydrides can be used for acylation, often requiring mild heating or a catalyst.

Reaction with Carboxylic Acids: Direct amidation with carboxylic acids is facilitated by peptide coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the this compound.

Peptide Coupling Reactions:

The presence of the amino group makes this compound a potential non-proteinogenic amino acid surrogate in peptide synthesis. Standard peptide coupling protocols can be employed for this purpose. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency. researchgate.net The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the resulting peptide. acs.orgnih.gov

| Acylating Agent | Coupling Reagent/Conditions | Product Type |

| R-COCl | Base (e.g., Et3N), CH2Cl2, 0°C to RT | N-Acyl derivative |

| (R-CO)2O | Pyridine or DMAP, RT | N-Acyl derivative |

| R-COOH | EDC/HOBt or HATU/DIPEA, DMF | N-Acyl derivative/Peptide |

Concerted Reactions Involving Multiple Functional Groups

The proximate arrangement of the amine, nitrile, and ester functionalities allows for a range of concerted and sequential reactions, leading to the formation of complex heterocyclic systems and other structurally diverse molecules.

The structure of this compound is pre-disposed to undergo intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds. The specific outcome often depends on the reaction conditions and the presence of additional reagents.

Formation of Dihydropyridinones: In the presence of a strong base, the amino group can potentially attack the ester carbonyl, leading to a lactam. However, a more common pathway for related β-enaminonitriles involves condensation reactions. For instance, reaction with a 1,3-dicarbonyl compound could initiate a cascade of reactions leading to substituted dihydropyridines.

Formation of Pyrimidinones: The reaction of this compound with isocyanates or isothiocyanates could lead to the formation of an intermediate urea or thiourea (B124793). Subsequent base- or acid-catalyzed intramolecular cyclization involving the nitrile group would yield substituted pyrimidinone or thiopyrimidinone rings.

Gewald-Type Reactions: While the classic Gewald reaction involves an α-cyano ester, an elemental sulfur source, and a ketone or aldehyde, the inherent functionality within this compound could be exploited in modified annulation strategies to build thiophene (B33073) rings or other sulfur-containing heterocycles.

| Reaction Type | Potential Reagent(s) | Resulting Heterocycle |

| Intramolecular Lactamization | Strong Base (e.g., NaH) | 2-Piperidinone derivative |

| Hantzsch-like Pyridine Synthesis | Aldehyde, 1,3-Dicarbonyl | Dihydropyridine derivative |

| Pyrimidinone Formation | R-NCO, Base | Substituted Pyrimidinone |

While specific rearrangement reactions for this compound are not extensively documented, the functional groups present suggest the possibility of several classical organic rearrangements under appropriate conditions.

Hofmann-type Rearrangement: If the ester group were first converted to a primary amide (via ammonolysis), a subsequent Hofmann, Curtius, or Lossen rearrangement could be initiated. For example, treatment of the corresponding primary amide with bromine and a strong base (Hofmann conditions) would lead to a diamine product after decarboxylation, with a net loss of the carbonyl carbon. google.com

Beckmann-type Rearrangement: While not directly applicable, if the molecule were to be transformed into a ketoxime derivative, a Beckmann rearrangement could be envisioned. masterorganicchemistry.comck12.org This highlights the potential for rearrangements following initial derivatization of the existing functional groups.

Thorpe-Ziegler Cyclization: Under strongly basic conditions, an intramolecular Thorpe-Ziegler reaction could occur if a suitable pendant electrophile were attached to the amino group, leading to the formation of a cyclic enaminonitrile.

The differential reactivity of the amine, nitrile, and ester groups allows for chemoselective transformations, enabling the synthesis of a variety of derivatives.

Selective Reduction:

Nitrile Reduction: The cyano group can be selectively reduced to a primary amine using catalytic hydrogenation (e.g., H2/Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH4). This would yield a diamino ester.

Ester Reduction: The ester group can be selectively reduced to a primary alcohol using LiAlH4 or other strong reducing agents. This would result in an amino-cyano-alcohol. The choice of reducing agent is critical to control the selectivity between the ester and nitrile groups.

Hydrolysis:

Ester Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic (e.g., NaOH, H2O) or acidic (e.g., H2SO4, H2O) conditions to the corresponding carboxylic acid, yielding 3-amino-2-cyano-4-methylpentanoic acid. google.com

Nitrile Hydrolysis: More forcing acidic or basic conditions can hydrolyze the nitrile group to a carboxylic acid or a primary amide. Selective hydrolysis of the nitrile in the presence of the ester is challenging but can sometimes be achieved.

Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt using nitrous acid (NaNO2, HCl). This reactive intermediate can then undergo a variety of substitution reactions (e.g., Sandmeyer-type reactions) to introduce other functional groups, or elimination to form an α,β-unsaturated ester, although rearrangements are also possible.

| Functional Group | Reagent(s) | Product Functional Group |

| Nitrile (-CN) | H2, Raney Ni or LiAlH4 | Primary Amine (-CH2NH2) |

| Ester (-COOEt) | LiAlH4 | Primary Alcohol (-CH2OH) |

| Ester (-COOEt) | NaOH, H2O then H3O+ | Carboxylic Acid (-COOH) |

| Amine (-NH2) | NaNO2, HCl | Diazonium Salt (-N2+) |

The strategic application of these reactions underscores the value of this compound as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic systems.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign the structure of Ethyl 3-amino-2-cyano-4-methylpentanoate.

One-Dimensional (¹H, ¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

¹H NMR Spectroscopy: The expected proton NMR spectrum of this compound would exhibit distinct signals for each unique proton. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) (-OCH₂CH₃) protons and a triplet for the methyl (-OCH₂CH₃) protons. The protons on the pentanoate backbone would have chemical shifts influenced by their neighboring functional groups—the amino and cyano groups. The isopropyl group at the C4 position would display a doublet for the two methyl groups and a multiplet for the methine proton. The protons of the amino group (-NH₂) are often broad and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include those for the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the ethyl and isobutyl groups. The chemical shifts of the carbons in the main chain (C2, C3, and C4) would be particularly informative in confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₂CH₃ | ~4.2 | Quartet | ~62 |

| -OCH₂CH₃ | ~1.3 | Triplet | ~14 |

| C2-H | ~3.8 | Doublet | ~45 |

| C3-H | ~3.2 | Multiplet | ~58 |

| C4-H | ~1.9 | Multiplet | ~30 |

| C4-(CH₃)₂ | ~0.95 | Doublet | ~22 |

| -NH₂ | 1.5-3.0 | Broad Singlet | N/A |

| C=O | N/A | N/A | ~168 |

| C≡N | N/A | N/A | ~118 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the C2-H and C3-H protons would confirm their adjacent positions. Similarly, correlations would be observed between the C3-H, C4-H, and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom, for example, linking the ¹H signal at ~3.8 ppm to the ¹³C signal at ~45 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is vital for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would include the proton of the ethyl ester's methylene group to the carbonyl carbon, and the C2-H proton to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the relative stereochemistry at the C2 and C3 chiral centers by observing NOE correlations between specific protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its molecular formula (C₉H₁₆N₂O₂), providing a high degree of confidence in its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For this compound, common fragmentation pathways would include the loss of the ethoxy group from the ester, cleavage of the C-C bonds in the pentanoate backbone, and loss of the amino and cyano groups. Analyzing these fragments helps to confirm the connectivity of the molecule.

Predicted Key Fragments in the MS/MS Spectrum

| m/z (mass-to-charge ratio) | Predicted Fragment |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group |

| [M-C₄H₉]⁺ | Loss of the isobutyl group |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound would be expected to show several distinct absorption bands:

N-H Stretching: A medium to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of the amino group. This band may appear as a doublet for a primary amine.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds.

C≡N Stretching: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ for the nitrile group.

C=O Stretching: A strong, sharp absorption band in the range of 1730-1750 cm⁻¹ due to the carbonyl group of the ester.

C-O Stretching: Absorption bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester group.

N-H Bending: A medium absorption band around 1590-1650 cm⁻¹ from the bending vibration of the N-H bond in the amino group.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (stretch) | 3300-3500 | Medium-Weak |

| C-H (aliphatic stretch) | 2850-3000 | Medium-Strong |

| C≡N (nitrile stretch) | 2240-2260 | Medium, Sharp |

| C=O (ester stretch) | 1730-1750 | Strong, Sharp |

| N-H (bend) | 1590-1650 | Medium |

| C-O (ester stretch) | 1000-1300 | Strong |

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Characterization

Specific optical rotation [α] values for the enantiomers of this compound have not been reported in the reviewed scientific literature. Furthermore, no studies detailing the use of Electronic Circular Dichroism (ECD) for the analysis of this compound were found. Consequently, there is no published data to create a table of chiroptical properties.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

There are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. As a result, definitive experimental data on its absolute stereochemistry, bond lengths, bond angles, and solid-state packing arrangement is not available.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomeric Ratios

While HPLC and GC are standard methods for assessing the purity and isomeric ratios of organic compounds, specific methods or chromatograms for the analysis of this compound have not been detailed in the available literature. Research articles describing retention times, column types, mobile phases, or detector responses for this particular molecule could not be located.

Chiral Chromatography for Enantiomeric Excess Determination

No specific methods employing chiral chromatography (either HPLC or GC) for the separation of the enantiomers of this compound have been published. Therefore, there are no established and validated analytical procedures to report for the determination of its enantiomeric excess (e.e.).

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A specific FMO analysis for Ethyl 3-amino-2-cyano-4-methylpentanoate, including values for HOMO energy, LUMO energy, and the HOMO-LUMO gap, is not available in the reviewed literature.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is a valuable tool for predicting sites of chemical reactivity.

Detailed ESP maps and associated analyses for this compound have not been found in published research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its non-covalent interactions with other molecules, such as solvents or biological macromolecules.

Specific studies employing molecular dynamics simulations to investigate the conformational landscape and intermolecular interactions of this compound are not present in the available scientific literature.

In silico Reaction Mechanism Studies and Transition State Identification

In silico reaction mechanism studies use computational methods to model the step-by-step process of a chemical reaction. These studies can identify intermediate structures, transition states, and the energetic profiles of different reaction pathways.

There are no available computational studies detailing the activation energy barriers or reaction energetics for the synthesis or reactions of this compound.

The choice of solvent can significantly influence the pathway and outcome of a chemical reaction. Computational models can be used to simulate these solvent effects, providing insights that are valuable for optimizing reaction conditions.

Research on the computational investigation of solvent effects on the reaction pathways involving this compound has not been identified.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The prediction of spectroscopic parameters for a molecule like this compound is a common application of computational chemistry. These theoretical calculations provide valuable insights that can aid in the interpretation of experimental spectra or predict the spectral features of yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using quantum mechanical calculations. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is often employed in conjunction with Density Functional Theory (DFT). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. For a molecule like this compound, a functional such as B3LYP with a basis set like 6-311+G(d,p) would likely provide a good correlation with experimental values. mdpi.comresearchgate.net The process involves first optimizing the molecule's geometry to find its most stable conformation, followed by the GIAO calculation to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on its structure, is presented below. Please note that these are illustrative values and have not been derived from a specific published study on this exact molecule.

| Proton | Predicted Chemical Shift (ppm) |

| CH₃ (isobutyl) | 0.9 - 1.1 |

| CH (isobutyl) | 1.8 - 2.0 |

| CH₂ (isobutyl) | 1.5 - 1.7 |

| CH (chiral center) | 3.5 - 3.7 |

| NH₂ | 2.5 - 4.0 (broad) |

| OCH₂CH₃ | 4.1 - 4.3 (quartet) |

| OCH₂CH₃ | 1.2 - 1.4 (triplet) |

Infrared (IR) Frequencies:

Theoretical IR spectra are also calculated from the optimized molecular geometry. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging. DFT methods are well-suited for these calculations. mdpi.comresearchgate.net

For this compound, key predicted IR frequencies would include:

N-H stretching of the amino group, typically appearing as two bands in the 3500-3300 cm⁻¹ region. frontiersin.org

C-H stretching of the alkyl groups, found around 3000-2850 cm⁻¹.

C≡N stretching of the nitrile group, which is a very characteristic and strong absorption around 2260-2220 cm⁻¹. frontiersin.org

C=O stretching of the ester group, a strong band typically in the 1750-1735 cm⁻¹ range.

C-O stretching of the ester, usually found in the 1300-1000 cm⁻¹ region.

N-H bending of the amino group, around 1650-1580 cm⁻¹.

A hypothetical data table for predicted IR frequencies is shown below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3500 - 3300 |

| C-H Stretch | 3000 - 2850 |

| C≡N Stretch | 2260 - 2220 |

| C=O Stretch | 1750 - 1735 |

| N-H Bend | 1650 - 1580 |

| C-O Stretch | 1300 - 1000 |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. For a compound like this compound, a QSRR model could be developed to predict its reactivity in various reactions, such as its susceptibility to hydrolysis, its performance in cyclization reactions, or its behavior in enzymatic transformations.

The development of a QSRR model involves several key steps:

Data Set Selection: A series of structurally related compounds with known reactivity data is required. For this compound, this would involve synthesizing and testing a library of analogous β-enaminonitriles. researchgate.netrsc.org

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, Mulliken charges). aps.org

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM), a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRR model is assessed using both internal and external validation techniques to ensure its robustness and lack of overfitting. nih.gov

While a specific QSRR model for this compound has not been reported, studies on similar structures, such as other β-enaminonitriles, have shown that DFT-derived descriptors can be effectively used to model their properties and reactivity. nih.gov For instance, a QSRR study might aim to predict the rate constant (k) for a reaction involving a series of β-enaminonitriles.

A hypothetical QSRR model might take the following form:

log(k) = β₀ + β₁(LUMO) + β₂(qC≡N) + β₃(SASA)

Where:

log(k) is the logarithm of the reaction rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qC≡N is the partial charge on the nitrile nitrogen atom.

SASA is the solvent-accessible surface area.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

Such a model would be invaluable for the rational design of new compounds with desired reactivity profiles.

Applications As a Synthetic Building Block in Complex Chemical Syntheses

Precursor in Amino Acid and Peptidomimetic Synthesis

While direct and extensive research on the application of Ethyl 3-amino-2-cyano-4-methylpentanoate in the synthesis of novel amino acids and peptidomimetics is not widely published, its structural components suggest a strong potential in this field. The core structure, containing a β-amino acid framework, is a key feature in the design of peptidomimetics. These are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The presence of the cyano group offers a handle for transformation into a carboxylic acid or an amine, which are fundamental for peptide bond formation.

Key Intermediate for Heterocyclic Scaffolds and Ring Systems

The true synthetic utility of this compound shines in its role as a precursor to a wide array of heterocyclic compounds. The inherent reactivity of the aminonitrile functionality allows for its participation in various cyclization reactions to form nitrogen- and sulfur-containing ring systems.

The synthesis of substituted pyridines, a core scaffold in many pharmaceutical agents, can be envisioned using this compound. For instance, related aminonitriles are known to undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to yield highly functionalized pyridine (B92270) derivatives. While specific examples starting from the title compound are not extensively documented, the general reactivity pattern of similar molecules, such as ethyl cyanoacetate (B8463686) in the synthesis of 3-amino-2-chloro-4-methylpyridine, supports this potential application. google.comgoogle.com

The Gewald reaction, a classical method for the synthesis of 2-aminothiophenes, typically employs a β-ketonitrile, an α-cyanoester, or a malononitrile (B47326) derivative. This compound, with its α-cyanoester-like character, is a plausible substrate for variations of this reaction. By reacting with elemental sulfur and a suitable carbonyl compound or an active methylene (B1212753) compound in the presence of a base, it could potentially yield highly substituted thiophene (B33073) derivatives. These thiophene rings are prevalent in various biologically active molecules.

Role in the Total Synthesis of Natural Products and their Analogues

Currently, there is a lack of specific published examples detailing the use of this compound in the total synthesis of natural products. However, given its utility in constructing complex heterocyclic systems, it is conceivable that it could serve as a key fragment in the retrosynthetic analysis of natural products containing substituted pyridine or thiophene cores.

Utility in the Construction of Pharmaceutical Intermediates and Lead Compounds (e.g., related to GABA analogues)

The structural similarity of this compound to precursors of gamma-aminobutyric acid (GABA) analogues suggests its potential in the synthesis of this important class of therapeutic agents. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of neurological disorders. The carbon backbone of the title compound, with its amino group at the 3-position, provides a suitable starting point for the synthesis of substituted GABA derivatives. For example, the related compound Ethyl 3-amino-4-methylpentanoate hydrochloride is commercially available and highlights the interest in this structural motif for pharmaceutical research.

Applications in Polymer Chemistry and Material Science as a Monomer or Modifier

There is no readily available information on the application of this compound in polymer chemistry or material science. The presence of multiple reactive functional groups could theoretically allow it to act as a monomer in polycondensation or polyaddition reactions, or as a chemical modifier to introduce specific functionalities onto polymer chains. However, this remains a speculative area without direct supporting research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.